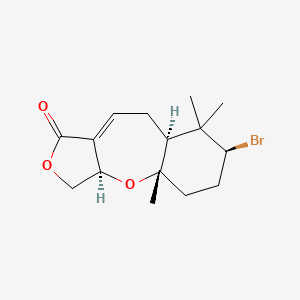
Aplysistatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplysistatin is a bromosesquiterpene derived from sea mollusks.
Aplicaciones Científicas De Investigación
Biomimetic Synthesis
Aplysistatin, a marine antineoplastic agent, has been a subject of interest in biomimetic synthesis. Shieh and Prestwich (1982) demonstrated the enantiospecific preparation of aplysistatin, highlighting a key biomimetic cyclization step. This study points towards the synthetic potential of aplysistatin in pharmaceutical applications, particularly in antineoplastic therapy (H. Shieh & G. Prestwich, 1982).
Marine-Derived Sesquiterpenoids
The study by Paul and Fenical (1980) explored monocyclofarnesol-derived sesquiterpenoids from the red marine alga, including aplysistatin. They revealed the potential of aplysistatin and related compounds in marine pharmacology, which could have implications in the development of new therapeutic agents (V. Paul & W. Fenical, 1980).
Additional Biomimetic Approaches
Tanaka, Otsuka, and Yamashita (1984) detailed another biomimetic synthesis of aplysistatin, emphasizing the versatility of synthetic approaches for this compound. This synthesis involved a Wittig reaction and subsequent treatments leading to the production of aplysistatin, further underscoring its synthetic accessibility for research and therapeutic uses (A. Tanaka, S. Otsuka & K. Yamashita, 1984).
Propiedades
Número CAS |
62003-89-8 |
|---|---|
Nombre del producto |
Aplysistatin |
Fórmula molecular |
C15H21BrO3 |
Peso molecular |
329.23 g/mol |
Nombre IUPAC |
(5aS,7S,9aS,10aR)-7-bromo-6,6,9a-trimethyl-5,5a,7,8,9,10a-hexahydro-1H-furo[3,4-b][1]benzoxepin-3-one |
InChI |
InChI=1S/C15H21BrO3/c1-14(2)11-5-4-9-10(8-18-13(9)17)19-15(11,3)7-6-12(14)16/h4,10-12H,5-8H2,1-3H3/t10-,11-,12-,15-/m0/s1 |
Clave InChI |
BEMNKPXNGWTBLQ-ASHKBJFXSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC=C3[C@@H](O2)COC3=O)(C)C)Br |
SMILES |
CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C |
SMILES canónico |
CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C |
Apariencia |
Solid powder |
Otros números CAS |
62003-89-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aplysistatin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1665062.png)
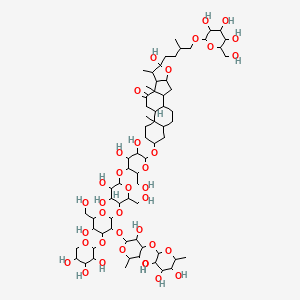





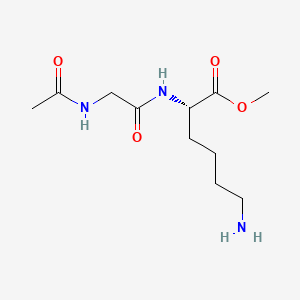
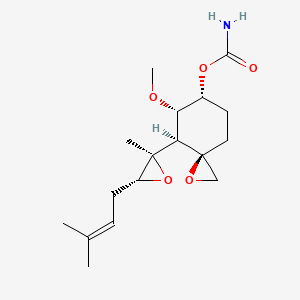

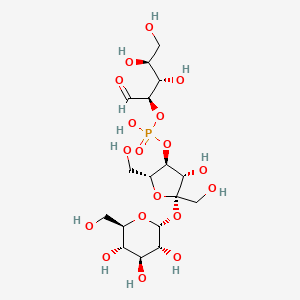
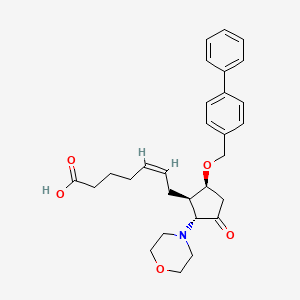
![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
